

# EBI-2511: A Preclinical, Potent, and Orally Active EZH2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Abstract**

**EBI-2511** is a novel, highly potent, and orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3] Developed through a scaffold hopping approach from the clinical compound EPZ-6438 (Tazemetostat), **EBI-2511** exhibits a distinct benzofuran core.[1][2] In preclinical studies, it has demonstrated significant dose-dependent anti-tumor efficacy in a xenograft model of non-Hodgkin's lymphoma.[1] This technical guide provides a comprehensive overview of **EBI-2511**, including its mechanism of action, synthesis, preclinical data, and detailed experimental protocols. As of the latest available information, **EBI-2511** is in the preclinical stage of development.[1][3]

## Introduction: The Role of EZH2 in Cancer

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark leads to chromatin condensation and transcriptional repression of target genes. In many cancers, including non-Hodgkin's lymphoma, EZH2 is overexpressed or harbors gain-of-function mutations. This aberrant activity results in the silencing of tumor suppressor genes, promoting cell proliferation and survival. Consequently, EZH2 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.



# **EBI-2511: Compound Profile**

**EBI-2511**, also referred to as compound 34 in its discovery publication, is a benzofuran-derived EZH2 inhibitor.[1] It was designed to be a more potent successor to existing EZH2 inhibitors with improved pharmacokinetic properties.[1]

### **Chemical Structure**

The chemical structure of **EBI-2511** is presented below.

(Image of the chemical structure of **EBI-2511** would be placed here if image generation were possible.)

A diagram of the chemical structure of **EBI-2511** can be found in the publication "Discovery of **EBI-2511**: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma".

### **Mechanism of Action**

**EBI-2511** functions as a S-adenosylmethionine (SAM)-competitive inhibitor of EZH2. By binding to the SAM-binding pocket of EZH2, it prevents the transfer of a methyl group from SAM to histone H3K27. This leads to a global decrease in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell growth.





Click to download full resolution via product page

Caption: Mechanism of EZH2 Inhibition by EBI-2511.

# **Synthesis**

A general synthetic route for **EBI-2511** has been described, involving a multi-step process. The key steps include the formation of a benzofuran core, followed by a series of coupling and functional group manipulations to introduce the necessary side chains. For detailed, step-by-step synthesis protocols, please refer to the supporting information of the primary publication.

# Preclinical Data In Vitro Potency

**EBI-2511** has demonstrated high potency against both wild-type and mutant forms of EZH2 in biochemical assays.



| Enzyme              | IC50 (nM) |
|---------------------|-----------|
| EZH2 (Wild-Type)    | 10        |
| EZH2 (Y641F mutant) | 2         |
| EZH2 (A677G mutant) | 1         |

Table 1: In Vitro Inhibitory Activity of **EBI-2511** against EZH2. Data extracted from Lu, B., et al. (2018).[1]

# **Cellular Activity**

The compound has also shown potent activity in cellular assays, inhibiting the proliferation of lymphoma cell lines harboring EZH2 mutations.

| Cell Line | EZH2 Mutation | IC50 (nM) |
|-----------|---------------|-----------|
| Pfeiffer  | A677G         | 5         |
| WSU-DLCL2 | Y641N         | 8         |

Table 2: Cellular Proliferation IC50 Values for **EBI-2511**. Data extracted from Lu, B., et al. (2018).[1]

## In Vivo Efficacy

The anti-tumor activity of **EBI-2511** was evaluated in a Pfeiffer human lymphoma xenograft mouse model. Oral administration of **EBI-2511** resulted in a dose-dependent inhibition of tumor growth.

| Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
|--------------------------------|-----------------------------|
| 10                             | 28                          |
| 30                             | 83                          |
| 100                            | 97                          |



Table 3: In Vivo Anti-tumor Efficacy of **EBI-2511** in Pfeiffer Xenograft Model. Data extracted from Lu, B., et al. (2018).[1]

At a dose of 100 mg/kg, **EBI-2511** demonstrated superior anti-tumor efficacy compared to the reference compound EPZ-6438 at the same dose.[1]

### **Pharmacokinetics**

While detailed pharmacokinetic parameters are not publicly available, the discovery publication notes that **EBI-2511** possesses oral bioavailability in mice and rats.[1][2]

# **Experimental Protocols**In Vitro EZH2 Inhibition Assay

A biochemical assay was utilized to determine the IC50 values of **EBI-2511** against EZH2. The protocol, as inferred from the primary publication, is as follows:





Click to download full resolution via product page

Caption: In Vitro EZH2 Inhibition Assay Workflow.



#### Methodology:

- Recombinant human EZH2 (wild-type or mutant) and other PRC2 components were
  incubated with varying concentrations of EBI-2511 in the presence of the methyl donor, Sadenosyl-L-[methyl-3H]methionine (SAM).
- The methyltransferase reaction was initiated by the addition of a biotinylated histone H3 (residues 21-44) peptide substrate.
- The reaction was allowed to proceed for a defined period and then stopped.
- The biotinylated peptides were captured on streptavidin-coated plates.
- The amount of incorporated radioactivity, corresponding to the degree of histone methylation, was quantified using a scintillation counter.
- IC50 values were calculated by fitting the data to a four-parameter logistic equation.

# **Cell Proliferation Assay**

The effect of **EBI-2511** on the proliferation of lymphoma cell lines was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

#### Methodology:

- Pfeiffer and WSU-DLCL2 cells were seeded in 96-well plates.
- Cells were treated with a range of concentrations of EBI-2511 or vehicle control.
- After a specified incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) was added.
- Luminescence was measured using a plate reader.
- IC50 values were determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.

## In Vivo Xenograft Study



The in vivo anti-tumor efficacy of **EBI-2511** was evaluated in a mouse xenograft model.



Click to download full resolution via product page



Caption: In Vivo Xenograft Study Workflow.

#### Methodology:

- Female immunodeficient mice (e.g., NOD-SCID) were used.
- Pfeiffer human lymphoma cells were implanted subcutaneously into the flanks of the mice.
- When tumors reached a specified volume (e.g., 100-200 mm³), the mice were randomized into different treatment groups.
- **EBI-2511** was administered orally once daily at doses of 10, 30, and 100 mg/kg. A vehicle control group and a reference compound group (EPZ-6438, 100 mg/kg) were included.
- Tumor volume and body weight were measured regularly throughout the study.
- At the end of the treatment period, the percentage of tumor growth inhibition was calculated for each group.

## **Clinical Development Status**

As of the latest available information, **EBI-2511** is in the preclinical phase of development.[1][3] No clinical trials for **EBI-2511** have been publicly registered. It is important to note that another EZH2 inhibitor, SHR-2554, is also being developed by Shanghai Hengrui Pharmaceuticals and has entered clinical trials.[4]

## Conclusion

**EBI-2511** is a promising preclinical EZH2 inhibitor with high potency and oral bioavailability. Its demonstrated efficacy in a xenograft model of non-Hodgkin's lymphoma suggests its potential as a therapeutic agent for cancers with EZH2 dysregulation. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Discovery of EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hengrui licenses EZH2 inhibitor to Treeline in \$700M deal | BioWorld [bioworld.com]
- To cite this document: BenchChem. [EBI-2511: A Preclinical, Potent, and Orally Active EZH2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585093#what-is-ebi-2511-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com